Cas no 1187927-12-3 (tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate)

Tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical development. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for peptide and heterocycle synthesis. The (R)-configuration at the 3-position ensures stereochemical control in asymmetric synthesis, while the chloromethyl group offers versatility for further functionalization via nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in the preparation of bioactive molecules, including protease inhibitors and receptor modulators. Its high purity and well-defined stereochemistry make it a reliable building block for medicinal chemistry and fine chemical applications.
tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate structure
1187927-12-3 structure
商品名:tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate
CAS番号:1187927-12-3
MF:C10H18NO2Cl
メガワット:219.70842
MDL:MFCD08059337
CID:1023603
PubChem ID:56973616

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
    • (R)-tert-Butyl 3-(chloromethyl)-pyrrolidine-1-carboxylate
    • 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate
    • QC-9886
    • WT1209
    • AS-30200
    • DB-365677
    • 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, AldrichCPR
    • MFCD08059337
    • AM20130021
    • 1187927-12-3
    • AKOS016005188
    • (R)-tert-Butyl3-(chloromethyl)pyrrolidine-1-carboxylate
    • DTXSID30719931
    • AC-29330
    • MDL: MFCD08059337
    • インチ: InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
    • InChIKey: ZCOBWMKNMWVILV-QMMMGPOBSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CC[C@@H](CCl)C1

計算された属性

  • せいみつぶんしりょう: 219.10300
  • どういたいしつりょう: 219.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.101±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 284.3±13.0 ºC (760 Torr),
  • フラッシュポイント: 125.7±19.8 ºC,
  • ようかいど: 極微溶性(0.79 g/l)(25ºC)、
  • PSA: 29.54000
  • LogP: 2.42010
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate セキュリティ情報

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D273055-1g
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
1187927-12-3 95%
1g
$840 2024-05-24
Chemenu
CM197778-5g
(R)-tert-Butyl 3-(chloromethyl)-pyrrolidine-1-carboxylate
1187927-12-3 95%
5g
$753 2021-08-05
eNovation Chemicals LLC
Y1007982-100mg
3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
1187927-12-3 95%
100mg
$185 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA282-1G
tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate
1187927-12-3 95%
1g
¥ 2,877.00 2023-03-16
Fluorochem
229382-5g
R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
1187927-12-3 95%
5g
£1108.00 2022-02-28
Chemenu
CM197778-5g
(R)-tert-Butyl 3-(chloromethyl)-pyrrolidine-1-carboxylate
1187927-12-3 95%
5g
$753 2023-11-23
abcr
AB450419-1 g
(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate; .
1187927-12-3
1g
€400.70 2023-07-18
abcr
AB450419-250 mg
(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate; .
1187927-12-3
250MG
€190.10 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA282-10G
tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate
1187927-12-3 95%
10g
¥ 14,341.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA282-5G
tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate
1187927-12-3 95%
5g
¥ 8,639.00 2023-03-16

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 関連文献

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate (CAS No. 1187927-12-3)

Tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate, with the CAS number 1187927-12-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of a tert-butyl group and a chiral center at the 3-position of the pyrrolidine ring enhances its structural complexity and functional versatility, making it a valuable intermediate in synthetic chemistry.

The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly advantageous in multi-step synthetic pathways where regioselectivity is paramount. Additionally, the chiral center at the 3-position introduces stereoselectivity, which is essential for developing enantiomerically pure drugs that exhibit optimal pharmacological properties. The combination of these structural elements makes tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate a promising candidate for further exploration in medicinal chemistry.

The chloromethyl group at the 3-position of the pyrrolidine ring is another critical feature that contributes to the compound's reactivity. This functional group can participate in various chemical transformations, including nucleophilic addition reactions, which are commonly employed in the synthesis of more complex molecules. The ability to introduce diverse substituents at this position allows for the creation of a wide range of derivatives with tailored biological activities. Such flexibility is highly valuable in drug discovery efforts aimed at identifying novel therapeutic agents.

In recent years, there has been growing interest in pyrrolidine derivatives due to their potential applications in treating various diseases. For instance, studies have shown that certain pyrrolidine-based compounds exhibit anti-inflammatory, antiviral, and anticancer properties. The structural motifs present in tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate align well with these pharmacophores, suggesting its potential as a lead compound or intermediate in the development of new drugs.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The presence of both a chiral center and a reactive chloromethyl group provides chemists with numerous opportunities to design and synthesize novel molecules. These synthetic strategies can be leveraged to explore new therapeutic targets and develop drugs with improved efficacy and reduced side effects. The versatility of tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate makes it an indispensable tool in modern drug discovery pipelines.

The compound's potential applications extend beyond pharmaceuticals. It has also been explored as a ligand in catalytic systems and as a precursor for materials science research. The unique combination of functional groups allows for diverse chemical modifications, making it suitable for various industrial applications. For example, researchers have investigated its use in asymmetric synthesis, where it serves as a ligand to facilitate enantioselective reactions.

Recent advancements in computational chemistry have further enhanced our understanding of tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets, offering valuable information for drug design. These computational approaches complement traditional experimental methods and accelerate the discovery process by predicting the outcomes of chemical modifications before they are synthesized.

The synthesis of tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic utility. Key steps include the installation of the chiral center via enantioselective methods and the introduction of the chloromethyl group through nucleophilic substitution reactions. These synthetic strategies are well-documented in the literature and have been optimized for high yields and purity.

In conclusion, tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate (CAS No. 1187927-12-3) is a versatile compound with significant potential in pharmaceutical and materials science research. Its unique structural features, including the tert-butyl group and chiral center, make it an invaluable intermediate for synthesizing complex molecules. The growing interest in pyrrolidine derivatives underscores its importance as a building block in drug discovery efforts aimed at developing novel therapeutic agents.

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